molecular formula C15H26N2O B6809690 N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide

N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide

Cat. No.: B6809690
M. Wt: 250.38 g/mol
InChI Key: BRFWIECDUOQOFI-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-N-methylspiro[24]heptane-2-carboxamide is a synthetic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-17(12-5-4-9-16-10-6-12)14(18)13-11-15(13)7-2-3-8-15/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFWIECDUOQOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNCC1)C(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the azepane and carboxamide functionalities. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. This is followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the azepane ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and materials.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds share a similar spirocyclic structure and have been studied for their potential in drug discovery.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a spirocyclic core and have shown promise as enzyme inhibitors.

Uniqueness

N-(azepan-4-yl)-N-methylspiro[2.4]heptane-2-carboxamide is unique due to its specific combination of the azepane ring and the spirocyclic core. This structural uniqueness may confer distinct biological and chemical properties, making it a valuable compound for various applications.

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